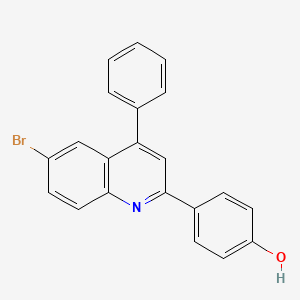

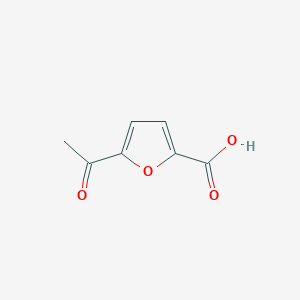

methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate, also known as MMOTIC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMOTIC is a derivative of indole-3-carboxylic acid and is known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Antitumor Properties

Indole derivatives have garnered significant attention due to their potential as antitumor agents. “Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate” may exhibit antiproliferative effects on cancer cells. Researchers investigate its mechanism of action, efficacy, and safety profiles for potential therapeutic applications in oncology .

Guanylate Cyclase Inhibition

This compound could serve as an inhibitor of guanylate cyclase, an enzyme involved in cyclic guanosine monophosphate (cGMP) signaling pathways. By modulating cGMP levels, it may impact cardiovascular health, vasodilation, and other physiological processes. Further studies are needed to elucidate its specific effects .

Neurological Disorders

Indole derivatives often interact with neurotransmitter systems. “Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate” might influence neuronal function, making it relevant for neurological disorders. Researchers explore its potential in neuroprotection, neuroinflammation, and neurodegenerative diseases .

Anti-Infective Properties

Indoles exhibit antimicrobial activity against bacteria, fungi, and parasites. This compound could be investigated for its antibacterial or antifungal effects. Researchers study its mode of action, minimum inhibitory concentrations, and potential clinical applications .

Synthetic Methodology

The synthesis of indole derivatives remains an active area of research. Novel methods for constructing this heterocyclic ring system are explored. Investigating efficient and scalable synthetic routes to “methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate” contributes to its broader applicability .

Plant Hormone Analog

Indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. Indole derivatives, including our compound, may mimic IAA’s effects. Researchers study their impact on plant growth, development, and stress responses .

properties

IUPAC Name |

methyl 2-methyl-4-oxo-1,5,6,7-tetrahydroindole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-6-9(11(14)15-2)10-7(12-6)4-3-5-8(10)13/h12H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDDCPIBVHUOGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)CCCC2=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate](/img/structure/B2630467.png)

![N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2630468.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2630470.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2630471.png)

![N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2630474.png)

![4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2630478.png)